

Application Notes and Protocols for Assessing the Genotoxicity of Yellow 2G

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Compound of Interest					
Compound Name:	Yellow 2G				
Cat. No.:	B1196959	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Yellow 2G** (also known as C.I. Acid Yellow 17, C.I. Food Yellow 5, or E107) is a synthetic monoazo dye used in the past as a food colorant.[1] Due to significant health concerns, including potential carcinogenicity and allergic reactions, its use in food products is banned or heavily restricted in many regions, including the European Union and the United States. Azo dyes as a class have come under scrutiny for their potential to be metabolized into genotoxic aromatic amines by gut microflora.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **Yellow 2G**, noting its excretion and metabolism, but comprehensive, modern genotoxicity data is not widely published.[2] Given the regulatory status and chemical nature of **Yellow 2G**, a robust assessment of its genotoxic potential is critical for any new application or safety re-evaluation.

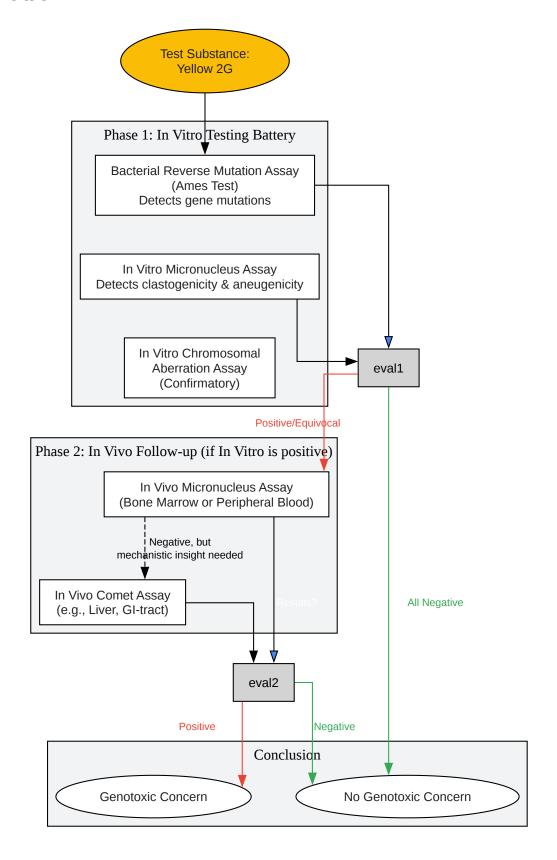
These application notes provide a framework and detailed protocols for a tiered approach to evaluating the genotoxicity of **Yellow 2G**, consistent with recommendations from regulatory bodies like the European Food Safety Authority (EFSA).[3] The strategy begins with a battery of in vitro tests to cover key genotoxic endpoints: gene mutation, and structural and numerical chromosomal damage.

Logical Framework for Genotoxicity Assessment

A standard tiered approach is recommended to efficiently assess genotoxicity. The initial phase involves a battery of in vitro tests. Positive results in these assays trigger the need for



subsequent in vivo testing to determine if the genotoxic effects are expressed in a whole organism.[3][4]





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Caption: Tiered strategy for assessing the genotoxicity of a test substance.

Bacterial Reverse Mutation Assay (Ames Test) Application Note

The Ames test is a widely used initial screening assay to assess the mutagenic potential of a chemical substance.[5] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes responsible for its synthesis.[5] The assay determines a substance's ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a medium lacking the specific amino acid.[5]

For azo dyes like **Yellow 2G**, it is crucial to conduct the assay both with and without metabolic activation (e.g., a rat liver S9 fraction).[6] This is because the genotoxic potential of azo dyes often arises from their metabolic reduction into carcinogenic aromatic amines, a reaction that can be mimicked by the S9 fraction.[6]

Data Presentation Template

Quantitative results should be recorded as the number of revertant colonies per plate for each concentration of **Yellow 2G**, the negative control, and the positive control. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (negative control) count.



Tester Strain	Metabolic Activation (S9)	Yellow 2G Conc. (μ g/plate)	Mean Revertants ± SD (Plate 1, 2, 3)	Fold Increase vs. Negative Control	Cytotoxicity Observed
TA98	Absent	0 (Vehicle Control)	N/A	No	
10	_				-
50	_				
100	_				
500	_				
Positive Control					
TA98	Present	0 (Vehicle Control)	N/A	No	
10	_				-
50	_				
100	_				
500	_				
Positive Control					
TA100	Absent		_		
TA100	Present		_		
(other strains)					

Experimental Workflow: Ames Test





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Caption: Workflow for the bacterial reverse mutation (Ames) test.

Protocol: Ames Test

- Strain Preparation: Inoculate cultures of appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 10° cells/mL.
- Test Substance Preparation: Prepare a stock solution of Yellow 2G in a suitable solvent (e.g., sterile distilled water or DMSO). Create a series of dilutions to achieve the desired final concentrations per plate.
- Metabolic Activation: Prepare the S9 mix from Aroclor 1254 or phenobarbital/βnaphthoflavone-induced rat liver homogenate (S9 fraction) with a cofactor solution (e.g.,
 NADP and glucose-6-phosphate). Keep on ice.
- Plate Incorporation Assay: a. To sterile tubes, add in order: 2 mL of molten top agar (45°C) containing a trace amount of histidine and biotin (or tryptophan for E. coli). b. Add 100 μL of the bacterial culture. c. Add 50-100 μL of the **Yellow 2G** dilution, solvent control, or positive control. d. For metabolic activation, add 500 μL of S9 mix. For non-activation, add 500 μL of a sterile buffer (e.g., sodium phosphate buffer). e. Vortex the tube gently and pour the contents evenly onto the surface of a minimal glucose agar plate.
- Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.



- Scoring: Count the number of visible revertant colonies on each plate. Examine the background bacterial lawn for signs of cytotoxicity (thinning or absence), which can affect the interpretation of results.[7]
- Data Analysis: Calculate the mean and standard deviation of revertant colonies for each triplicate set. A positive response is characterized by a dose-related increase in revertants, typically at least a two-fold increase over the solvent control for one or more strains.

In Vitro Micronucleus Assay Application Note

The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[8] It is a preferred method for evaluating chromosomal damage and is a core component of the regulatory testing battery.[3] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[8]

This assay is performed on mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6, or HepG2 cells). The use of cytochalasin B, a cytokinesis inhibitor, is recommended as it allows for the specific analysis of cells that have completed one nuclear division, resulting in binucleated cells where micronuclei are easily scored.[8]

Data Presentation Template

Results are expressed as the frequency of micronucleated cells per 1000 binucleated cells. Cytotoxicity is assessed using metrics like the Cytokinesis-Block Proliferation Index (CBPI).



Cell Line	Metabolic Activation (S9)	Yellow 2G Conc. (μg/mL)	No. Micronucleat ed Binucleated Cells (per 1000)	Cytotoxicity (% of Control)	Conclusion
TK6	Absent	0 (Vehicle Control)	100		
1	_				
5	_				
25	_				
Positive Control					
TK6	Present	0 (Vehicle Control)	100		
1	_			-	
5	_				
25	_				
Positive Control					

Experimental Workflow: In Vitro Micronucleus Assay



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Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.



Protocol: In Vitro Micronucleus Assay

• Cell Culture: Culture a suitable mammalian cell line (e.g., TK6) in appropriate medium at 37°C and 5% CO₂. Seed cells into culture flasks or plates at a density that allows for exponential growth throughout the experiment.

Exposure:

- Short Treatment (with/without S9): Treat exponentially growing cells with various concentrations of Yellow 2G for 3-6 hours.
- Long Treatment (without S9): Treat cells for a continuous period of 1.5-2 normal cell cycle lengths (e.g., 24 hours).
- Include appropriate vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
- Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B (typically 3-6 μg/mL, concentration must be optimized for the cell line).
- Incubation: Incubate the cells for a further 1.5-2 normal cell cycle lengths to allow cells that were in S-phase during treatment to complete mitosis and become binucleated.
- Harvesting: a. Gently collect the cells (using trypsin for adherent cells). b. Treat with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm. c. Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid 3:1). Repeat fixation steps 2-3 times.
- Slide Preparation: Drop the fixed cell suspension onto clean, humid microscope slides and allow to air dry.
- Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the main nuclei and micronuclei.
- Scoring: Using a light or fluorescence microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei, according to established criteria.
 Simultaneously, assess cytotoxicity by calculating the CBPI or Relative Population Doubling.



In Vitro Chromosomal Aberration Test Application Note

The in vitro chromosomal aberration test is used to identify substances that cause structural damage to chromosomes.[9] This assay provides a direct visualization of chromosomal damage in metaphase cells. Cultured mammalian cells are exposed to the test substance, and then treated with a mitotic inhibitor (like colcemid) to arrest cells in metaphase.[10] Chromosomes are then harvested, spread on microscope slides, and analyzed for structural aberrations such as breaks, gaps, deletions, and exchanges.[10] This test is often used to confirm positive findings from other assays or when a more detailed characterization of clastogenic potential is required.

Data Presentation Template

Data are presented as the percentage of metaphase cells containing one or more structural aberrations.



Cell Line	Metabolic Activation (S9)	Yellow 2G Conc. (μg/mL)	Total Metaphas es Scored	% Aberrant Cells (excl. gaps)	Mitotic Index (% of Control)	Conclusio n
СНО	Absent	0 (Vehicle Control)	200	100	_	
10	200					
50	200	_				
100	200	-				
Positive Control	200	_				
СНО	Present	0 (Vehicle Control)	200	100	_	
10	200					
50	200	_				
100	200	_				
Positive Control	200	-				

Experimental Workflow: Chromosomal Aberration Test



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Caption: Workflow for the in vitro chromosomal aberration test.



Protocol: Chromosomal Aberration Test

- Cell Culture: Initiate cultures of suitable cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, and incubate until they are actively proliferating.
- Exposure: Treat the cell cultures with at least three analyzable concentrations of Yellow 2G, along with vehicle and positive controls, under the same conditions as the micronucleus assay (short-term ±S9, long-term -S9).
- Metaphase Arrest: At a predetermined time after treatment initiation (e.g., corresponding to 1.5 normal cell cycle lengths), add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-4 hours.
- Harvesting and Fixation: a. Harvest the cells and centrifuge. b. Resuspend the pellet in a hypotonic solution (e.g., 0.075 M KCl) at 37°C to induce swelling. c. Fix the cells by adding fresh, cold methanol:acetic acid fixative. Repeat the fixation process multiple times.
- Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet slides to achieve good chromosome spreading.
- Staining: After aging the slides, stain them with a solution like 10% Giemsa in phosphate buffer.
- Microscopic Analysis: Score at least 200 well-spread metaphases per concentration. Identify
 and record the number and type of structural aberrations (e.g., chromatid and chromosome
 breaks, exchanges, deletions).
- Data Analysis: Calculate the percentage of cells with aberrations for each concentration.
 Assess cytotoxicity by determining the mitotic index. A positive result is a concentration-dependent increase in the percentage of aberrant cells that is statistically significant.

Alkaline Single Cell Gel Electrophoresis (Comet) Assay Application Note



The Comet Assay is a sensitive method for detecting DNA single- and double-strand breaks, alkali-labile sites, and DNA cross-links in individual cells.[11][12] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and the remaining nucleoids are subjected to electrophoresis.[12] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[11] The alkaline version (pH > 13) is most common as it detects a broader range of damage. This assay is particularly useful as an in vivo follow-up test to investigate target organ genotoxicity (e.g., in liver or gastrointestinal cells) if in vitro tests are positive.[13]

Data Presentation Template

The primary metric is % Tail DNA (the percentage of total DNA fluorescence in the tail). Other metrics like Tail Moment and Tail Length can also be used.

Tissue/Cel I Type	Treatment Group	Yellow 2G Dose (mg/kg bw)	Number of Cells Scored	Mean % Tail DNA ± SD	Fold Increase vs. Control	Conclusio n
Liver	Vehicle Control	0	100	N/A		
Low Dose	50	100			_	
Mid Dose	200	100				
High Dose	1000	100				
Positive Control	(e.g., EMS)	100	_			
Colon	Vehicle Control	0	100	N/A	_	
Low Dose	50	100	_		-	
			-			

Experimental Workflow: Comet Assay





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Caption: Workflow for the alkaline single cell gel electrophoresis (Comet) assay.

Protocol: Comet Assay

- Cell Preparation: Prepare a single-cell suspension from the tissue of interest (for in vivo studies) or from a cell culture. Keep cells on ice to prevent DNA repair.
- Embedding: Mix a small aliquot of the cell suspension (approx. 1 x 10⁴ cells) with molten low-melting-point agarose (at ~37°C) and quickly pipette onto a specially coated microscope slide. Cover with a coverslip and allow to solidify on a cold plate.
- Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration, e.g., 2.5 M NaCl, and a detergent like Triton X-100) and incubate for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the DNA nucleoid.
- Alkaline Unwinding: Remove slides from the lysis buffer and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes in the dark.
- Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. The exact voltage and time should be optimized. Perform this step at 4°C to prevent additional DNA damage.
- Neutralization and Staining: a. Gently lift the slides from the electrophoresis tank and place them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for at least 5 minutes. b. Drain the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, GelRed, or propidium iodide).
- Visualization and Scoring: a. Place a coverslip on the slide and view using a fluorescence microscope. b. Capture images of randomly selected, non-overlapping cells. c. Use a



validated image analysis software to score at least 50-100 comets per sample. The primary endpoint is the % Tail DNA. A statistically significant, dose-dependent increase in tail intensity indicates a positive result.

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